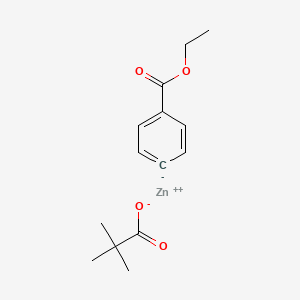![molecular formula C14H20BrN3O B14791351 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a unique structure combining an amino group, a bromopyridine moiety, and a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors One common route involves the reaction of 6-bromopyridine-3-carbaldehyde with an appropriate amine under reductive amination conditionsThe final step involves the coupling of the resulting intermediate with 3-methylbutanamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of enzymes, while the amino and cyclopropyl groups can enhance the compound’s stability and specificity. The exact pathways involved depend on the biological context and the specific target being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and are known for their varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety and are used in the synthesis of pharmaceutical molecules.
Uniqueness
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable tool in drug discovery and development.
Propiedades
Fórmula molecular |
C14H20BrN3O |
|---|---|
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C14H20BrN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3 |
Clave InChI |
UDHGQRYKUWFWSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


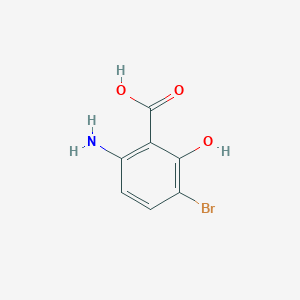

![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
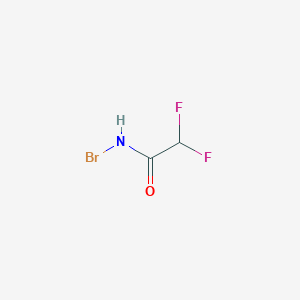
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
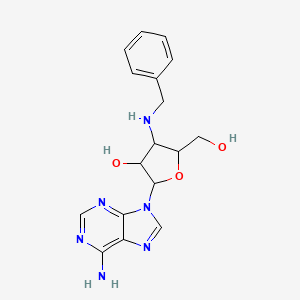
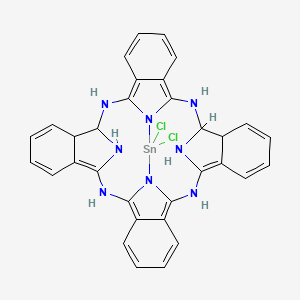

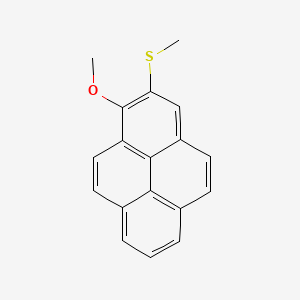
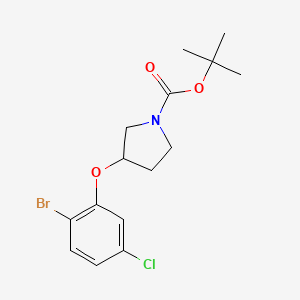
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
